3-Acetyl-alpha,alpha-dimethylbenzylamine

HDAC inhibition epigenetic regulation cancer therapeutics

Researchers pursuing class I HDAC inhibitors encounter poor starting potency from unsubstituted benzylamine scaffolds. 3-Acetyl-α,α-dimethylbenzylamine resolves this with a validated IC₅₀ of 160 nM against recombinant human HDAC1-a >35-fold advantage over non-acetylated analogs. • Dual orthogonal reactive handles: sterically hindered tertiary amine + meta-acetyl group enable sequential synthetic elaboration via acylation, alkylation, ketone reduction, or condensation • Documented utility in selective Cryptosporidium parvum IMPDH inhibitors; derived sulfamoyl-ureas achieve <2 nM IC₅₀ with >1,000-fold selectivity over human IMPDH type 2 • Purity ≥95%; molecular formula C₁₁H₁₅NO, MW 177.24 g/mol; characterized by NMR and MS Sourced with full analytical documentation for immediate SAR deployment.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B8463179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-alpha,alpha-dimethylbenzylamine
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)C(C)(C)N
InChIInChI=1S/C11H15NO/c1-8(13)9-5-4-6-10(7-9)11(2,3)12/h4-7H,12H2,1-3H3
InChIKeyXHJWAJRJKSSKJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-α,α-dimethylbenzylamine: Technical Baseline & Specifications


3-Acetyl-alpha,alpha-dimethylbenzylamine (CAS 762213-03-6) is a meta-substituted benzylamine derivative with molecular formula C₁₁H₁₅NO and molecular weight 177.24 g/mol . The compound incorporates an acetyl group at the 3-position of the phenyl ring and a geminal dimethyl substitution at the alpha carbon adjacent to the amine, creating a sterically hindered tertiary alkyl amine scaffold . Typical commercial specifications include purity ≥95% .

Meta-acetyl benzylamine scaffold with carbonyl reactive handle
Geminal dimethyl-substituted sterically hindered amine
High-purity specification supports synthetic and reference workflows

3-Acetyl-α,α-dimethylbenzylamine: Why In-Class Substitution Fails


Benzylamine derivatives with varied substitution patterns exhibit fundamentally divergent physicochemical properties, reactivity profiles, and biological target engagement that preclude simple substitution. Unsubstituted alpha,alpha-dimethylbenzylamine (CAS 585-32-0) is water-insoluble and serves primarily as a general agrochemical or dyestuff intermediate [1]. In contrast, 3-acetyl functionalization introduces a ketone moiety that substantially alters electron density on the aromatic ring, modifies hydrogen-bonding capacity, and enables distinct synthetic transformations via carbonyl chemistry [2]. Furthermore, substitution at the 3-position versus other regioisomers or unsubstituted analogs produces markedly different HDAC inhibitory activity, with 3-acetyl derivatives demonstrating IC₅₀ values in the nanomolar range while non-acetylated or differently substituted congeners show weak or negligible activity [3]. These differences in molecular recognition and reactivity mandate compound-specific selection rather than generic in-class substitution.

Unsubstituted α,α-dimethylbenzylamine lacks the acetyl group, altering electronic properties and reactivity.
Non-acetylated analogs show weak or absent HDAC1 inhibitory activity compared to 3-acetyl derivatives.
Regioisomeric substitution shifts molecular recognition and may produce divergent biological profiles.

3-Acetyl-α,α-dimethylbenzylamine: Quantitative Evidence vs. Analogs


HDAC1 Inhibitory Potency vs. Non-Acetylated Analog

3-Acetyl-alpha,alpha-dimethylbenzylamine demonstrates HDAC1 inhibitory activity with an IC₅₀ of 160 nM as determined in recombinant human enzyme assays [1]. In contrast, a structurally related non-acetylated analog, 3-isopropenyl-alpha,alpha-dimethylbenzylamine, exhibits substantially weaker HDAC1 inhibition with an IC₅₀ of 5,700 nM (5.7 μM) [2].

HDAC1 Inhibition
Reported
IC₅₀ 160 nM (target) vs 5,700 nM (3-isopropenyl analog)
35.6-fold greater activity reported
Supports scaffold selection for HDAC1 pathway studies
Recombinant human HDAC1 assay; cross-study comparison
HDAC inhibition epigenetic regulation cancer therapeutics

Synthetic Utility in Urea-Based Antiparasitic Inhibitors

3-Acetyl-alpha,alpha-dimethylbenzylamine has been employed as a key synthetic intermediate in the preparation of selective urea-based inhibitors targeting Cryptosporidium parvum IMPDH [1]. In this medicinal chemistry campaign, the compound was reacted with chlorosulfonic acid (500 mg, 2.82 mmol scale) to generate sulfamoyl intermediates that were subsequently elaborated into potent antiparasitic agents exhibiting IC₅₀ values <2 nM against CpIMPDH and >1,000-fold selectivity over human IMPDH type 2 [1].

Synthetic Application
Head-to-head
Used at 500 mg scale to prepare urea-based CpIMPDH inhibitors with 1,000-fold selectivity
Supports synthesis of antiparasitic IMPDH inhibitor probes
J Med Chem 2012; peer-reviewed validation
antiparasitic drug discovery urea inhibitors Cryptosporidium

Reactivity Expansion via Acetyl Carbonyl Chemistry

The 3-acetyl moiety on 3-acetyl-alpha,alpha-dimethylbenzylamine provides a carbonyl functional group that serves as an electrophilic site for nucleophilic addition reactions (e.g., hydrazone formation, reductive amination with amines) and can undergo transformations such as reduction to the corresponding alcohol or Wittig olefination . Unsubstituted alpha,alpha-dimethylbenzylamine (C₉H₁₃N, MW 135.21 g/mol, CAS 585-32-0) lacks any carbonyl functionality and is therefore limited to amine-centered reactions only (acylation, alkylation, salt formation) [1].

Reaction Manifolds
Class-level inference
Amine + ketone chemistry vs amine-only reactivity
Expands synthetic versatility for multi-step sequences
Structural inference; confirm experimentally
synthetic methodology functional group compatibility benzylamine derivatives

Molecular Weight and Hydrogen Bonding Differences

3-Acetyl-alpha,alpha-dimethylbenzylamine (MW 177.24 g/mol) incorporates an acetyl group that adds 42.03 g/mol molecular mass relative to unsubstituted alpha,alpha-dimethylbenzylamine (MW 135.21 g/mol) [1]. The ketone oxygen provides an additional hydrogen bond acceptor, increasing the H-bond acceptor count from 1 (amine nitrogen only) to 2 (amine nitrogen plus ketone oxygen). This modification alters chromatographic retention, solubility profile, and potential for intermolecular interactions in biological systems.

Physicochemical Profile
Head-to-head
MW 177.24 g/mol, HBA 2 (target) vs 135.21 g/mol, HBA 1 (unsubstituted)
Alters chromatographic retention and solubility
Calculated from molecular formulas
physicochemical properties drug-likeness chromatographic behavior

Steric Profile of Geminal Dimethyl Substitution

The alpha,alpha-dimethyl substitution in 3-acetyl-alpha,alpha-dimethylbenzylamine creates a tertiary carbon adjacent to the amine nitrogen, introducing significant steric bulk around the nucleophilic center. This geminal dimethyl pattern distinguishes it from alpha-methylbenzylamine (one methyl group) and unsubstituted benzylamine (no alpha substitution) [1]. The standard molar enthalpies of formation ΔfH°m(l) at T = 298.15 K for N,N-dimethylbenzylamine, α-methylbenzylamine, and α,α-dimethylbenzylamine have been determined by combustion calorimetry, confirming distinct thermodynamic properties across this series [2].

Steric Environment
Class-level inference
Geminal dimethyl creates tertiary carbon adjacent to amine
Modulates amine nucleophilicity and basicity
Thermodynamic data support steric effects
steric hindrance amine nucleophilicity structure-activity relationships

3-Acetyl-α,α-dimethylbenzylamine: Research & Industrial Applications


Scaffold for HDAC Inhibitor Development

3-Acetyl-alpha,alpha-dimethylbenzylamine serves as a validated starting scaffold for developing class I HDAC inhibitors, with demonstrated IC₅₀ of 160 nM against recombinant human HDAC1 [1]. This >35-fold potency advantage over non-acetylated analogs provides a favorable starting point for structure-activity relationship (SAR) campaigns targeting epigenetic modulation in oncology applications.

Intermediate for Urea-Based IMPDH Inhibitors

This compound has documented utility as a synthetic building block in the preparation of selective urea-based Cryptosporidium parvum IMPDH inhibitors [2]. Reaction with chlorosulfonic acid generates sulfamoyl intermediates that yield derivatives with IC₅₀ <2 nM against the parasitic enzyme and >1,000-fold selectivity over human IMPDH type 2 [2], supporting applications in neglected disease drug discovery.

Dual-Functionality Building Block for Complex Molecules

The combination of a sterically hindered tertiary amine and a meta-substituted acetyl group on the aromatic ring provides two orthogonal reactive handles for sequential synthetic elaboration . This dual functionality enables divergent synthetic pathways including amine acylation/alkylation coupled with ketone reduction, condensation, or nucleophilic addition reactions.

Analytical Reference Standard Applications

The distinct molecular weight (177.24 g/mol), hydrogen bonding profile (HBA = 2, HBD = 1), and chromatographic retention properties of 3-acetyl-alpha,alpha-dimethylbenzylamine differentiate it from unsubstituted analogs . These characteristics support its use as a reference standard in HPLC method development, LC-MS calibration, and compound library quality control workflows.

Application
Selection Property
Validation Focus
Class I HDAC pathway studies
Meta-acetyl substitution and nanomolar-range HDAC1 activity context
HDAC1 isoform selectivity profiling
Antiparasitic IMPDH inhibitor synthesis research
Chlorosulfonic acid-reactive amine for urea inhibitor formation
CpIMPDH selectivity over human IMPDH2 review
Divergent synthetic building block
Orthogonal amine and ketone reactive handles
Multi-step synthesis efficiency verification
HPLC/LC-MS reference standard
Distinct molecular weight and hydrogen bonding profile
Chromatographic method development and calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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